molecular formula C11H12N2O5S B2673875 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 937609-07-9

4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2673875
CAS No.: 937609-07-9
M. Wt: 284.29
InChI Key: JXPZNUKNOVASSP-UHFFFAOYSA-N
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Description

4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O5S and its molecular weight is 284.29. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Sulfamic acid has been identified as an efficient and reusable catalytic system for the synthesis of heteroaromatic compounds like pyrrole, furan, and thiophene derivatives. This method offers improvements in reaction rates, yields, and requires lower temperatures, showcasing potential applications in the synthesis of compounds related to 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid (Luo et al., 2008).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 3,4,5-trisubstituted furan-2(5H)-one derivatives using 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles demonstrates the potential of such methodologies in producing fine chemical precursors efficiently. This approach underscores the relevance of sulfamoyl and carboxylic acid functionalities in catalytic applications, suggesting a connection to the synthesis routes that might be applicable for this compound derivatives (Khodaei et al., 2018).

Corrosion Inhibition

A study on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid (FSM) demonstrated its efficacy as an inhibitor for mild steel corrosion in acidic medium. The findings from this study indicate that furan derivatives, especially those containing sulfamoyl groups, could have potential applications in corrosion protection, which could extend to the protection of various materials using derivatives of this compound (Sappani & Karthikeyan, 2014).

Furan and Pyrrole Derivatives in Synthesis

The synthesis and application of furan and pyrrole derivatives in creating novel organic compounds are of significant interest. Methods to prepare 2-substituted 3-furfurals from 3-furfural and their subsequent use in generating substituted furans and pyrroles highlight the versatility of these compounds in organic synthesis. This research area may encompass the synthesis and application of compounds like this compound in the development of new pharmaceuticals or materials (Kelly et al., 2008).

Properties

IUPAC Name

4-(furan-2-ylmethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-13-7-9(5-10(13)11(14)15)19(16,17)12-6-8-3-2-4-18-8/h2-5,7,12H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZNUKNOVASSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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